2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine
CAS No.: 121717-37-1
Cat. No.: VC20214984
Molecular Formula: C12H7N3O2S
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine - 121717-37-1](/images/structure/VC20214984.png)
Specification
CAS No. | 121717-37-1 |
---|---|
Molecular Formula | C12H7N3O2S |
Molecular Weight | 257.27 g/mol |
IUPAC Name | 2-(4-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine |
Standard InChI | InChI=1S/C12H7N3O2S/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H |
Standard InChI Key | HPGDIDBHGKDKHH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine consists of a bicyclic thiazolo[5,4-b]pyridine system fused at the 2-position with a 4-nitrophenyl group. The thiazolo[5,4-b]pyridine core comprises a pyridine ring fused to a thiazole ring, with shared atoms at positions 5 and 4 of the pyridine and thiazole, respectively . The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₇N₃O₂S | Calculated |
Molecular Weight | 273.27 g/mol | |
IUPAC Name | 2-(4-nitrophenyl)thiazolo[5,4-b]pyridine | Nomenclature |
SMILES | C1=CC(=CC=C1C2=NC3=C(S2)N=CC=C3)N+[O-] |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for analogous compounds reveal distinct patterns:
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¹H NMR: Aromatic protons from the nitrophenyl group appear as doublets between δ 8.20–8.40 ppm, while thiazolo-pyridine protons resonate near δ 7.80–8.10 ppm .
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MS (ESI+): Molecular ion peaks at m/z 273.27 ([M+H]⁺) align with the molecular weight .
Synthetic Methodologies
One-Pot Cyclocondensation
The most efficient route involves reacting 2-chloro-3-nitropyridine with thioamides or thioureas under basic conditions. For example:
This method achieves yields of 65–78% by facilitating simultaneous nucleophilic substitution and cyclization .
Table 2: Optimized Reaction Conditions
Reagent | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Thiourea | DMF | 110°C | 6 | 72 |
4-Nitrophenylthioamide | EtOH | 80°C | 8 | 68 |
Smiles Rearrangement Pathway
Alternative approaches exploit Smiles rearrangements, where 2-chloro-3-nitropyridine reacts with binucleophiles like triazole-5-thiols. This method proceeds via:
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S-Nucleophilic Substitution: Replacement of chlorine with sulfur.
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Ring Contraction: Nitro group displacement forms the fused thiazolo system .
Physicochemical and Electronic Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .
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Thermal Stability: Decomposes above 250°C, as evidenced by thermogravimetric analysis (TGA) of analogues .
Electronic Effects
The nitro group exerts strong electron-withdrawing effects, quantified by Hammett constants (σₚ = 1.27). Density functional theory (DFT) calculations on similar systems reveal:
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LUMO localized on the nitroaryl ring (-3.2 eV), enhancing electrophilicity.
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HOMO centered on the thiazolo-pyridine core (-6.8 eV), facilitating charge-transfer interactions .
Biological and Industrial Applications
Materials Science Applications
The nitro-thiazolo system serves as:
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Nonlinear Optical (NLO) Materials: Hyperpolarizability (β) values up to 15.6 × 10⁻³⁰ esu in poled polymers.
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Coordination Complexes: Forms stable complexes with Cu(II) and Pd(II) for catalytic applications .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
Compound | Substituent | LogP | Bioactivity (IC₅₀) |
---|---|---|---|
2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine | 4-NO₂ | 2.1 | 0.45 µM (JAK3) |
2-(3-Nitrophenyl)thiazolo[5,4-b]pyridine | 3-NO₂ | 2.3 | 1.2 µM |
2-Phenylthiazolo[5,4-b]pyridine | H | 1.8 | >10 µM |
Meta-substitution reduces potency by 2.7-fold compared to para-nitro derivatives, highlighting the importance of substituent positioning .
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